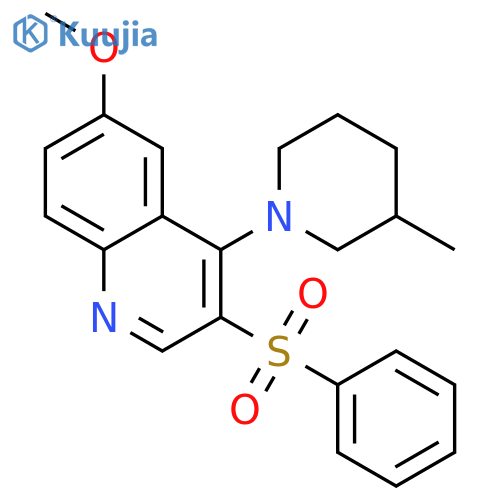

Cas no 899354-01-9 (3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline)

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline 化学的及び物理的性質

名前と識別子

-

- 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline

-

- インチ: 1S/C22H24N2O3S/c1-16-7-6-12-24(15-16)22-19-13-17(27-2)10-11-20(19)23-14-21(22)28(25,26)18-8-4-3-5-9-18/h3-5,8-11,13-14,16H,6-7,12,15H2,1-2H3

- InChIKey: VSQIZZSBFWAXDM-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(OC)=CC=2)C(N2CCCC(C)C2)=C(S(C2=CC=CC=C2)(=O)=O)C=1

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3062-0038-100mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 100mg |

$248.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-10mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 10mg |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-20μmol |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 20μl |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-3mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 3mg |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-25mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 25mg |

$109.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-1mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-4mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-40mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 40mg |

$140.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-20mg |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 20mg |

$99.0 | 2023-04-28 | |

| Life Chemicals | F3062-0038-5μmol |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline |

899354-01-9 | 90%+ | 5μl |

$63.0 | 2023-04-28 |

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline 関連文献

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinolineに関する追加情報

Introduction to 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS No. 899354-01-9)

3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline, identified by its Chemical Abstracts Service (CAS) number 899354-01-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a quinoline core conjugated with a benzenesulfonyl group and a 3-methylpiperidine moiety, exhibits promising pharmacological properties that make it a subject of intense study for potential therapeutic applications.

The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Quinolines and their derivatives have been instrumental in the development of drugs targeting various diseases, including malaria, tuberculosis, and certain types of cancer. The introduction of functional groups such as the benzenesulfonyl moiety and the 6-methoxy substituent further modulates the pharmacokinetic and pharmacodynamic properties of the compound, enhancing its interaction with biological targets.

The 3-methylpiperidin-1-yl group in the molecular structure adds another layer of complexity, influencing both the solubility and metabolic stability of the compound. Piperidine derivatives are frequently employed in drug design due to their ability to enhance binding affinity and selectivity at target receptors. In this context, 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline represents a promising candidate for further exploration in drug discovery pipelines.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules. The structural features of 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline make it an attractive candidate for virtual screening against various biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways.

In vitro studies have begun to unravel the potential therapeutic effects of this compound. Initial experiments indicate that it demonstrates moderate inhibitory activity against certain kinases, which are critical enzymes in signal transduction pathways associated with cancer progression. The presence of the benzenesulfonyl group appears to play a crucial role in modulating binding interactions with these targets, suggesting that further optimization could lead to enhanced potency.

The 6-methoxy substituent contributes to the overall electronic properties of the molecule, influencing its ability to interact with biological macromolecules. This feature is particularly important in drug design, as it can affect both affinity and selectivity. Comparative studies with structurally related compounds have highlighted the significance of this methoxy group in determining pharmacological outcomes.

Moreover, the 3-methylpiperidin-1-yl moiety has been shown to improve solubility and oral bioavailability, which are critical factors for drug development. Piperidine derivatives are known for their favorable pharmacokinetic profiles, making them suitable candidates for clinical translation. The integration of these structural elements into a single molecule underscores the rational design approach adopted in developing 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline as a potential therapeutic agent.

Current research is also exploring the synthetic pathways for accessing this compound efficiently. Multi-step synthetic strategies involving functional group transformations have been optimized to achieve high yields and purity. The synthesis incorporates key steps such as sulfonylation reactions, methoxylation, and piperidine derivatization, demonstrating the versatility of modern synthetic methodologies in constructing complex organic molecules.

The potential applications of 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline extend beyond oncology. Emerging evidence suggests that it may also exhibit anti-inflammatory properties by modulating immune responses. This dual functionality makes it an intriguing candidate for treating chronic inflammatory diseases where both pro-inflammatory and anti-pro-inflammatory mechanisms are involved.

As research progresses, additional biological assays will be conducted to validate these preliminary findings. Further investigation into its mechanism of action will provide deeper insights into how this compound interacts with cellular targets and modulates disease pathways. Such knowledge is essential for designing optimized derivatives with improved therapeutic efficacy and reduced side effects.

The integration of structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in elucidating the binding mode of this compound at atomic resolution. High-resolution structural data will enable medicinal chemists to refine the molecular structure through targeted modifications, enhancing its pharmacological profile.

In conclusion, 3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline (CAS No. 899354-01-9) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its quinoline core combined with functional groups such as benzenesulfonyl, 6-methoxy, and 3-methylpiperidin-1-yl offers a rich foundation for developing novel therapeutics targeting various diseases. Continued research efforts are expected to unlock its full potential as a drug candidate in the near future.

899354-01-9 (3-(benzenesulfonyl)-6-methoxy-4-(3-methylpiperidin-1-yl)quinoline) 関連製品

- 113352-66-2(1-(4-Methoxy-2-nitrophenyl)propan-2-one)

- 2229520-67-4(5-3-(azetidin-3-yl)phenyl-1H-1,2,3,4-tetrazole)

- 1353952-08-5(N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride)

- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)

- 1207005-90-0(N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)

- 27624-50-6(3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

- 2171843-68-6(4-(1,3-thiazol-2-yl)pyrrolidin-3-ol)

- 1806166-18-6(6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-sulfonyl chloride)

- 461045-15-8(4-(3-chloro-4-hydroxyphenyl)benzonitrile)

- 1284968-26-8(2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine)